molecular formula C18H20ClNO2S B321359 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide

Katalognummer: B321359
Molekulargewicht: 349.9 g/mol
InChI-Schlüssel: NUSMBYQLSYEOLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a chloro group, a cyclohexenyl ethyl group, a methoxy group, and a benzo[b]thiophene carboxamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the chloro group, and subsequent functionalization with the cyclohexenyl ethyl and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-cyclohex-1-en-1-ylethyl)-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Eigenschaften

Molekularformel

C18H20ClNO2S

Molekulargewicht

349.9 g/mol

IUPAC-Name

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H20ClNO2S/c1-22-13-7-8-14-15(11-13)23-17(16(14)19)18(21)20-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,20,21)

InChI-Schlüssel

NUSMBYQLSYEOLT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CCCCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.